molecular formula C12H11N3O5 B2613265 Ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 890095-10-0

Ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2613265
CAS No.: 890095-10-0
M. Wt: 277.236
InChI Key: VHORFWSRYCBYDD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Ethyl group : A triplet at δ 1.28–1.32 ppm (CH₃) and a quartet at δ 4.20–4.26 ppm (CH₂).
    • Aromatic protons : Doublets at δ 7.50–8.30 ppm (H-5, H-6, H-8).
    • Amino proton : Broad singlet at δ 5.70–6.10 ppm.
  • ¹³C NMR :
    • Carbonyl carbons : δ 165–170 ppm (C=O, ester and ketone).
    • Nitro-substituted carbon : δ 145–150 ppm (C-7).

Infrared (IR) Spectroscopy

  • Strong absorption at 1710–1730 cm⁻¹ (ester C=O stretch).
  • Bands at 1520–1550 cm⁻¹ (asymmetric NO₂ stretch) and 1340–1380 cm⁻¹ (symmetric NO₂ stretch).
  • N-H stretch at 3350–3450 cm⁻¹ (amino group).

UV-Vis Spectroscopy

The conjugated isoquinoline core absorbs at 270–290 nm (π→π* transitions), while the nitro group induces a bathochromic shift to 310–330 nm .

Tautomeric and Resonance Stabilization Phenomena

The compound exhibits tautomerism and resonance stabilization :

  • Keto-enol tautomerism : The 1-oxo group enables equilibrium between 1,2-dihydro (keto) and 3,4-dihydro (enol) forms, though the keto form dominates due to aromatic stabilization.
  • Resonance effects :
    • The amino group donates electrons via resonance into the isoquinoline ring, enhancing stability at position 3.
    • The nitro group withdraws electrons, polarizing the ring and stabilizing negative charge at position 7.

Figure 1: Resonance Structures

O              O  
||             ||  
C-NH₂ ↔ C=NH– (with delocalization into the ring)  

These electronic effects collectively enhance the compound’s stability and reactivity in synthetic applications.

Properties

IUPAC Name

ethyl 3-amino-7-nitro-1-oxo-2H-isoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-2-20-12(17)9-7-4-3-6(15(18)19)5-8(7)11(16)14-10(9)13/h3-5H,2H2,1H3,(H3,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHORFWSRYCBYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of an appropriate isoquinoline precursor to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The ethyl ester group is then introduced via esterification, and the keto group is formed through oxidation reactions. Each step requires specific reagents and conditions, such as strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents for the formation of the keto group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid, or other ester groups can be introduced through esterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

    Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of additional keto or carboxyl groups.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has the following chemical characteristics:

  • Molecular Formula : C12H11N3O5
  • CAS Number : 890095-10-0
  • IUPAC Name : this compound

The compound features a nitro group, an amino group, and a carboxylate moiety, which contribute to its biological activity and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

  • Mechanism of Action : The compound may inhibit bacterial growth by interfering with essential cellular processes. Its structural components allow it to bind to bacterial enzymes or receptors, disrupting their function.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae64 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines:

  • Selectivity : The compound appears to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic window.
Cancer Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

The mechanism behind its anticancer activity may involve the inhibition of specific enzymes involved in cell cycle regulation or apoptosis pathways.

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various derivatives. Its functional groups allow for further modifications, making it useful in creating compounds with tailored biological activities.

Synthesis of Derivatives

The compound can be subjected to various chemical transformations:

  • N-Alkylation : Introducing alkyl groups to the amino nitrogen can enhance lipophilicity and biological activity.
  • Esterification : Modifying the carboxylic acid group can improve solubility and pharmacokinetic properties.
  • Reduction Reactions : Converting the nitro group to an amino group can yield compounds with different biological profiles.

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics. This suggests its potential use as an alternative treatment for resistant bacterial infections.

Case Study 2: Anticancer Activity Assessment

Another study focused on evaluating the anticancer effects of this compound on MCF7 breast cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Further mechanistic studies indicated that the compound induced apoptosis through caspase activation.

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and amino groups allows for interactions with various biological molecules, potentially leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s structure features a 3-amino group, 7-nitro group, and ethyl carboxylate at position 3. These substituents influence its electronic properties and solubility:

  • Amino group (3-position): Provides a site for hydrogen bonding or derivatization, improving solubility in polar solvents compared to non-polar analogs.
  • Ethyl carboxylate (4-position) : Enhances lipophilicity, affecting membrane permeability in biological systems.
Table 1: Substituent Comparison of Isoquinoline Derivatives
Compound Name (Reference) Substituents Key Properties/Applications
Target Compound 3-NH$2$, 7-NO$2$, 4-COOEt Discontinued; potential synthetic intermediate
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) 6,7-OCH$3$, 1-CH$3$, 2-COOEt Known compound with methoxy groups enhancing metabolic stability
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) Adamantyl, Cl, pentyl chain High lipophilicity; designed for CNS activity
Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate 4-OH, 3-COOEt Hydroxyl group improves aqueous solubility

Biological Activity

Ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C12H11N3O5
  • Molecular Weight : 277.23 g/mol
  • CAS Number : [Not specified in the search results]

Biological Activities

This compound has been investigated for various biological activities, including:

  • Anticancer Activity :
    • The compound has been reported to exhibit inhibitory effects on AICARFT (5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase), an enzyme involved in the folate metabolism pathway crucial for cancer cell proliferation. Inhibition of AICARFT can lead to the arrest of cancer cell growth, making this compound a potential candidate for cancer therapy .
  • Antibacterial Properties :
    • Preliminary studies indicate that derivatives of isoquinoline compounds possess antibacterial activity. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains .
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of AICARFT
AntibacterialPotential activity against bacterial strains
Anti-inflammatoryPossible reduction in inflammatory markers

Case Study: Anticancer Activity

In a study focusing on AICARFT inhibitors, compounds structurally related to ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline were shown to effectively inhibit cancer cell growth in vitro. The dosages tested ranged from 150 mg to 600 mg per patient per day, indicating a promising therapeutic window for further exploration .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the modification of isoquinoline derivatives. Recent advancements in synthetic techniques have improved yield and purity, making it easier to obtain this compound for research purposes .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Ethyl 3-amino-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves condensation of substituted anilines with tricarbonyl esters (e.g., triethyl methanetricarboxylate) under reflux conditions, followed by cyclization. Catalytic piperidine is often used to accelerate the reaction, as demonstrated in analogous syntheses of dihydroisoquinoline derivatives . Optimization includes monitoring reaction progress via TLC and recrystallization from ethyl acetate for purification .
  • Data Contradiction : Yield discrepancies may arise from varying substituent electronic effects. Adjusting stoichiometry (e.g., 1.2:1 molar ratio of diethyl malonate to precursor) or temperature (e.g., 453 K) can mitigate side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6_6) to confirm substituent positions and ester functionality.
  • Mass Spectrometry : High-resolution MS (e.g., APCI or ESI) to verify molecular weight (e.g., expected [M+H]+^+ peak) .
  • Elemental Analysis : Validate elemental composition (C, H, N) within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies between spectroscopic data and crystallographic results in structural studies?

  • Case Example : In related dihydroisoquinoline esters, 1H^1H NMR may suggest planar conformations, while X-ray crystallography reveals puckered rings due to non-covalent interactions (e.g., C–H···π or hydrogen bonding) .
  • Resolution :

Dynamic NMR : Probe temperature-dependent conformational equilibria.

Computational Modeling : Use DFT to compare energy minima of puckered vs. planar forms .

Refinement Software : SHELXL’s restraints for anisotropic displacement parameters can resolve thermal motion artifacts .

Q. How can researchers refine the crystal structure of this compound using SHELX and ORTEP-III?

  • SHELX Workflow :

  • Data Integration : Use SHELXC/D/E for experimental phasing with high-resolution (<1.0 Å) data.
  • Refinement : SHELXL’s constraints for riding H-atoms (Uiso_{iso} = 1.2Ueq_{eq}) and free refinement of amino H-atoms from difference Fourier maps .
    • ORTEP-III Visualization : Generate thermal ellipsoid plots at 50% probability to assess bond-length distortions. Adjust torsion angles using Cremer-Pople puckering parameters for non-planar rings .

Q. What are the critical considerations for designing a stability study under varying pH and temperature conditions?

  • Experimental Design :

  • pH Range : 2–12 (HCl/NaOH buffers) at 298–318 K.
  • Kinetic Monitoring : HPLC (C18 column, acetonitrile/water gradient) to track degradation products (e.g., ester hydrolysis to carboxylic acid) .
    • Data Interpretation : Arrhenius plots to calculate activation energy (Ea_a) for decomposition. Note: Nitro groups may enhance photodegradation—include light-exposure controls .

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